Product packaging for 6-Chloro-1-methoxynaphthalene(Cat. No.:)

6-Chloro-1-methoxynaphthalene

Cat. No.: B11902683
M. Wt: 192.64 g/mol
InChI Key: CYQGHXUYGXYQHA-UHFFFAOYSA-N
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Description

6-Chloro-1-methoxynaphthalene is a high-purity chemical building block prized in organic synthesis and materials science research. Its structure combines an electron-donating methoxy group with a reactive chloro substituent on the naphthalene ring system, making it a versatile intermediate for constructing more complex polycyclic aromatic structures. In synthetic chemistry, the chlorine atom serves as a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, to form biaryl systems essential in pharmaceutical and material development. The methoxy group can direct electrophilic aromatic substitution or be modified to other functionalities, offering additional synthetic handles. A primary research application of this compound is in the development of organic electronic materials. Naphthalene derivatives are key components in the search for novel organic semiconductors, with studies exploring their use in host materials for phosphorescent organic light-emitting diodes (OLEDs) due to their favorable triplet energy levels. This compound is strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClO B11902683 6-Chloro-1-methoxynaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

6-chloro-1-methoxynaphthalene

InChI

InChI=1S/C11H9ClO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3

InChI Key

CYQGHXUYGXYQHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 1 Methoxynaphthalene

Strategic Design of Synthetic Routes

The successful synthesis of a target molecule like 6-chloro-1-methoxynaphthalene hinges on a well-thought-out strategic plan. This involves a deep understanding of retrosynthetic analysis and the practical considerations of precursor availability.

Retrosynthetic Analysis for the Naphthalene (B1677914) Core and Substituents

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. prepchem.comresearchgate.net For this compound, the primary disconnections involve the carbon-chlorine and carbon-oxygen bonds.

A plausible retrosynthetic route begins by disconnecting the C-Cl bond, identifying 1-methoxynaphthalene (B125815) as the immediate precursor. This simplifies the synthesis to a problem of regioselective chlorination of a commercially available starting material.

Alternatively, one could disconnect the C-O bond of the methoxy (B1213986) group, leading to 6-chloro-1-naphthol. This intermediate would then require methylation. 6-chloro-1-naphthol itself can be retrosynthetically derived from precursors like 1-naphthol (B170400) through a chlorination reaction, though controlling the regioselectivity at this stage can be challenging.

A third approach involves starting with a pre-functionalized naphthalene core, such as a 6-substituted-1-naphthol or a 1-substituted-6-naphthol, and then introducing the remaining functional groups. For instance, starting from 6-bromo-1-naphthol, one could perform a methylation followed by a halogen exchange reaction, or vice versa. The synthesis of the related compound, 6-bromo-2-methoxynaphthalene, often starts from 2-naphthol (B1666908), which undergoes bromination and then methylation. orgsyn.org

Precursor Identification and Availability

The feasibility of a synthetic route is highly dependent on the commercial availability and cost of the starting materials. For the synthesis of this compound, several key precursors are readily available from commercial suppliers.

PrecursorAvailabilityNotes
1-NaphtholCommercially availableA common starting material for the synthesis of various naphthalene derivatives. prepchem.comgoogle.com
1-MethoxynaphthaleneCommercially availableA direct precursor for electrophilic chlorination.
6-Bromo-2-naphthol (B32079)SynthesizableCan be prepared from 2-naphthol. orgsyn.org

The synthesis of 1-methoxynaphthalene from 1-naphthol is a standard Williamson ether synthesis, typically involving the deprotonation of 1-naphthol with a base like sodium hydroxide (B78521), followed by reaction with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. prepchem.comgoogle.com

Halogenation Approaches for this compound

The introduction of a chlorine atom at the C-6 position of the 1-methoxynaphthalene ring is the key transformation in the synthesis of the target molecule. This requires careful consideration of the halogenation method to achieve the desired regioselectivity.

Electrophilic Chlorination Strategies

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. The methoxy group (-OCH3) on the naphthalene ring is an activating, ortho-, para-directing group. In the case of 1-methoxynaphthalene, the positions ortho (C2 and C8a, which is not available for substitution) and para (C4) to the methoxy group are activated towards electrophilic attack. The other ring is also activated, and electrophilic substitution can occur at the C5 and C7 positions. The C6 position is not directly activated by the methoxy group.

Common electrophilic chlorinating agents include chlorine gas (Cl2), sulfuryl chloride (SO2Cl2), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can influence the regioselectivity of the reaction. For instance, the electrophilic chlorination of naphthalene itself can be achieved using various metal chlorides as catalysts. nih.gov

Table of Common Electrophilic Chlorinating Agents

ReagentTypical Conditions
Chlorine (Cl₂)Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
Sulfuryl chloride (SO₂Cl₂)Often used with a catalyst or initiator
N-Chlorosuccinimide (NCS)Acid catalyst (e.g., trifluoroacetic acid)

Given the directing effects of the methoxy group, direct chlorination of 1-methoxynaphthalene is expected to yield a mixture of isomers, with the 4-chloro and 2-chloro isomers being the major products. Obtaining the 6-chloro isomer as the major product through direct electrophilic chlorination is challenging and would likely require a multi-step synthesis involving blocking groups or starting with a precursor that already has the desired substitution pattern.

Palladium-Catalyzed Chlorination Methods

In recent years, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. researchgate.net These methods often employ a directing group to guide the catalyst to a specific C-H bond. While there are numerous examples of palladium-catalyzed C-H functionalization of naphthalenes, specific reports on the direct chlorination of 1-methoxynaphthalene at the C-6 position are not readily found in the literature. researchgate.netnih.gov

However, the principles of directed C-H activation could potentially be applied. For example, if a suitable directing group were installed at a position that would favor C-6 chlorination, this could be a viable, albeit more complex, synthetic route. The development of such a method would represent a significant advancement in the synthesis of polysubstituted naphthalenes. researchgate.net

Regioselective Control in Halogenation

Achieving regioselective control in the halogenation of 1-methoxynaphthalene is the most critical challenge in the synthesis of the 6-chloro isomer. The inherent electronic properties of the methoxy group strongly favor substitution at the C2, C4, and C5/C7 positions.

To circumvent this, a multi-step synthetic sequence is likely necessary. One possible strategy involves the Friedel-Crafts acylation of 1-methoxynaphthalene. While this reaction also typically favors the 4-position, reaction conditions can sometimes be tuned to favor other isomers. The resulting ketone could then be used to direct subsequent transformations or be converted to a chloro group. However, direct conversion of a ketone to a chlorine atom on an aromatic ring is not a standard transformation.

A more practical approach would be to start with a precursor that already possesses the desired 1,6-substitution pattern. For example, starting with 6-amino-1-naphthol, the amino group could be converted to a chloro group via a Sandmeyer reaction, followed by methylation of the hydroxyl group. The availability and synthesis of such precursors would be a key consideration in this strategy.

Another strategy could involve the synthesis of 6-bromo-1-methoxynaphthalene, for which synthetic routes are more established, followed by a halogen exchange reaction to replace the bromine with chlorine.

Hypothetical Regioselectivity in Direct Chlorination of 1-Methoxynaphthalene

PositionPredicted ReactivityRationale
2HighOrtho to activating -OCH₃ group
4HighPara to activating -OCH₃ group
5ModerateAlpha position on the adjacent ring
6LowBeta position on the adjacent ring, not electronically favored
7ModerateAlpha position on the adjacent ring
8LowSteric hindrance from peri-hydrogen

Ultimately, the synthesis of this compound in high yield and purity likely requires an indirect route that overcomes the inherent regiochemical preferences of the 1-methoxynaphthalene ring system.

Methoxylation Strategies for this compound

Methoxylation strategies focus on the introduction of the methoxy group onto a naphthalene scaffold that already contains the chloro substituent. This is typically accomplished by forming an ether bond with a hydroxyl group at the C1 position.

The most common and well-established method for the synthesis of aryl ethers is the Williamson ether synthesis. wikipedia.orggoogle.com This reaction involves the nucleophilic substitution of a halide on a methylating agent by a naphthoxide ion. masterorganicchemistry.com In the context of this compound, the precursor would be 6-chloro-1-naphthol.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the hydroxyl group of 6-chloro-1-naphthol by a strong base to form a more nucleophilic naphthoxide anion. This anion then attacks the methylating agent, displacing a leaving group to form the final ether product. youtube.com

Key Reagents and Conditions:

Starting Material: 6-chloro-1-naphthol

Bases: Strong bases are required to quantitatively deprotonate the phenolic hydroxyl group. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). youtube.comkhanacademy.org

Methylating Agents: A variety of reagents can serve as the source of the methyl group.

Dimethyl sulfate ((CH₃)₂SO₄): A highly effective and reactive methylating agent. Reactions are often rapid and high-yielding. prepchem.com However, it is highly toxic.

Methyl halides (CH₃X): Methyl iodide (CH₃I) is very reactive, while methyl bromide (CH₃Br) and methyl chloride (CH₃Cl) are also used, particularly in industrial settings due to lower cost. justia.com

Solvents: The choice of solvent depends on the base and methylating agent. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetone, or the corresponding alcohol (methanol) when using an alkoxide base.

A typical laboratory procedure analogous to the methylation of 1-naphthol would involve dissolving 6-chloro-1-naphthol in an aqueous or alcoholic solution of sodium hydroxide, followed by the addition of dimethyl sulfate. prepchem.com For industrial applications, a process similar to the methylation of 6-bromo-2-naphthol might be employed, using methyl chloride in a solvent like methanol (B129727) with a strong base. justia.com

Table 1: Comparison of Common Methylating Agents for Williamson Ether Synthesis

Methylating Agent Formula Typical Conditions Advantages Disadvantages
Dimethyl Sulfate (CH₃)₂SO₄ NaOH or KOH, Water/Alcohol, Room Temp to Reflux High reactivity, excellent yield Highly toxic, corrosive
Methyl Iodide CH₃I NaH in DMF, or K₂CO₃ in Acetone High reactivity, good leaving group Expensive, light-sensitive
Methyl Bromide CH₃Br NaOH/KOH in Methanol, under pressure Less expensive than CH₃I Gaseous, requires pressure vessel

While the Williamson synthesis is robust, concerns over the toxicity of traditional methylating agents and the generation of salt byproducts have driven the development of alternative methods.

Green Methylating Agents: Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative to dimethyl sulfate and methyl halides. core.ac.uk It is non-toxic and the reaction byproducts are methanol and carbon dioxide. The O-methylation of naphthols using DMC can be carried out under various conditions:

Catalytic Methylation: The reaction can be catalyzed by solid bases, such as calcined hydrotalcites or alkali-loaded silica, often in a continuous-flow, gas-phase system at elevated temperatures (e.g., 180-300°C). core.ac.ukias.ac.inresearchgate.net

Phase-Transfer Catalysis: In a liquid phase system, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can facilitate the reaction between the naphthol (dissolved in an aqueous alkaline solution) and DMC, which acts as both reactant and organic phase. google.com This method allows for high yields at moderate temperatures (60-85°C). google.com

Acid-Catalyzed Etherification: The dehydration of two alcohol molecules using a strong acid catalyst can produce symmetrical ethers. masterorganicchemistry.com This method is generally not suitable for preparing unsymmetrical aryl-alkyl ethers from phenols and alcohols. High temperatures are required, and the reaction often leads to a mixture of products or side reactions like C-alkylation on the aromatic ring.

Sequential and Convergent Synthesis Pathways

Instead of starting with a pre-formed chloro-hydroxynaphthalene, this compound can be constructed by building up the functionality on a simpler core or by assembling the ring system from acyclic precursors.

This approach involves taking a readily available naphthalene derivative and introducing the chloro and methoxy groups in a stepwise fashion. The order of introduction is critical as the directing effects of the existing substituents will influence the position of the incoming group.

Route A: Chlorination of 1-Methoxynaphthalene

Methoxylation of 1-Naphthol: 1-Naphthol is first converted to 1-methoxynaphthalene via Williamson ether synthesis as described in section 2.3.1. prepchem.com

Electrophilic Chlorination: The methoxy group is an activating, ortho-, para- directing group. In the case of 1-methoxynaphthalene, the C4 (para) and C2 (ortho) positions are activated. Direct chlorination would likely lead to a mixture of isomers, with 4-chloro-1-methoxynaphthalene being a major product. Achieving substitution at the C6 position on the other ring via direct electrophilic chlorination is challenging and would not be a primary pathway. Therefore, this direct route is generally not regioselective for the desired product.

Route B: Methoxylation of a Chloro-Naphthol Precursor

Synthesis of 6-Chloro-1-naphthol: A more regioselective approach is to start with a naphthalene derivative where the substitution pattern is already established. For example, one could start with 1,6-dichloronaphthalene. Selective nucleophilic aromatic substitution of one chlorine atom is difficult, but it could potentially be achieved. A more plausible route might involve multiple steps starting from a different precursor, such as 6-chloro-2-tetralone, to build the desired 6-chloro-1-naphthol scaffold.

Methoxylation: Once 6-chloro-1-naphthol is obtained, it can be methylated using the methods described in section 2.3.

A well-documented analogy is the synthesis of 6-bromo-2-methoxynaphthalene, which often begins with the bromination of 2-naphthol, followed by methylation. orgsyn.org This highlights the strategy of installing the halogen first, followed by etherification.

One general approach involves annulation reactions, where one ring is built onto another. For instance, a suitably substituted benzene (B151609) derivative could be reacted with a four-carbon fragment to construct the second aromatic ring. The Diels-Alder reaction is a powerful tool for constructing six-membered rings, which can then be aromatized to form the naphthalene system. A hypothetical convergent route could involve the reaction of a substituted benzo-fused cyclobutene (B1205218) with an alkyne, followed by ring-opening and aromatization, to install the desired substituents in a controlled manner. However, specific, high-yielding examples of this strategy for the synthesis of this compound are not prevalent in the literature.

Reaction Optimization and Process Parameters

Optimizing the reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the process is safe, cost-effective, and scalable.

For the Williamson ether synthesis , key parameters to optimize include:

Base Equivalents and Type: A slight excess of base ensures complete deprotonation of the naphthol. The choice between NaOH, KOH, or NaH can affect solubility and reactivity.

Temperature: While some methylations proceed at room temperature, heating is often required to increase the reaction rate, especially with less reactive halides like methyl chloride. prepchem.comjustia.com However, excessive temperatures can lead to side reactions.

Reactant Concentration: The concentration of reactants can influence the reaction rate. In industrial processes, minimizing solvent use is often a goal to increase throughput. justia.com

Choice of Methylating Agent: As discussed, the choice between dimethyl sulfate and methyl halides involves a trade-off between reactivity, safety, and cost. justia.com

For greener methylation with Dimethyl Carbonate (DMC) , optimization focuses on different parameters:

Catalyst Selection: The activity and selectivity depend heavily on the catalyst. For instance, in the vapor-phase O-methylation of 2-naphthol, the catalytic activity increases with alkali loading and the basicity of the metal (Cs > K > Na > Li). researchgate.net

Temperature and Pressure: Gas-phase reactions are sensitive to temperature. For 2-naphthol methylation, temperatures around 673 K (400°C) have been used. researchgate.net Liquid-phase reactions with a phase-transfer catalyst operate at much lower temperatures (e.g., 60-85°C). google.com

Flow Rate / Contact Time: In continuous-flow systems, the time the reactants spend in contact with the catalyst (controlled by the flow rate) is a critical parameter for achieving high conversion. core.ac.uk

Molar Ratio of Reactants: An excess of DMC is typically used to drive the reaction towards completion. The optimal molar ratio of naphthol to DMC needs to be determined experimentally. google.commdpi.com

Table 2: Illustrative Process Parameters for O-Methylation of Naphthols

Method Precursor Methylating Agent Catalyst / Base Solvent Temperature (°C) Key Findings / Optimization Notes
Williamson Synthesis 1-Naphthol Dimethyl Sulfate NaOH Water Gentle warming Near-theoretical yield achieved with simple procedure. prepchem.com
Phase-Transfer Catalysis 1-Naphthol Dimethyl Carbonate NaOH / Tetrabutylammonium Bromide None (DMC is solvent) 60-85 High yield (95.8%); avoids toxic reagents and organic solvents. google.com
Vapor-Phase Methylation 2-Naphthol Methanol Cs-loaded Silica None (gas phase) 400 ~99% conversion and >95% selectivity. Catalyst basicity is key. researchgate.net

This table illustrates that process parameters must be carefully selected based on the desired outcome (O- vs. C-alkylation) and the chosen methodology. For the synthesis of this compound, conditions would be selected to favor the formation of the ether product exclusively.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is crucial in electrophilic chlorination as it can influence the reactivity of the chlorinating agent, stabilize intermediates, and affect the regioselectivity of the reaction. For halogenation of methoxynaphthalenes, a range of solvents can be considered, with their polarity playing a key role.

In analogous bromination of 2-methoxynaphthalene (B124790) to produce 6-bromo-2-methoxynaphthalene, glacial acetic acid is often employed as the solvent. google.compatsnap.com Acetic acid is a polar, protic solvent that can solvate the electrophile and the naphthalene substrate. For chlorination, chlorinated hydrocarbons like dichloromethane (B109758) or dichloroethane are also common choices as they are relatively inert and effectively dissolve the reactants. The use of a non-polar solvent like carbon disulfide has been noted in the acylation of 2-methoxynaphthalene to favor substitution at the 1-position, whereas a polar solvent like nitrobenzene (B124822) promotes substitution at the 6-position. google.com This suggests that solvent polarity can significantly alter the isomeric product distribution.

Table 1: Hypothetical Influence of Solvent on Chlorination of 1-Methoxynaphthalene

SolventDielectric Constant (approx.)Expected Primary EffectHypothetical Yield of 6-Chloro Isomer (%)
Carbon Tetrachloride2.2Low polarity may favor kinetic control, potentially leading to a mix of ortho/para isomers on the activated ring.Low
Dichloromethane9.1Moderate polarity, good solubility for reactants. Often used for mild chlorination conditions.Moderate
Glacial Acetic Acid6.2Polar protic solvent, can activate the electrophile. Used in analogous brominations. google.compatsnap.comModerate to High
Nitrobenzene34.8High polarity, may favor thermodynamic product distribution and promote substitution on the less activated ring. google.comHigh

Catalyst Selection and Loading

Electrophilic chlorination of aromatic rings often requires a Lewis acid catalyst to generate a more potent electrophile from the chlorine source (e.g., Cl₂ or an N-chloro-succinimide). The choice and amount of catalyst can dramatically impact reaction rate and selectivity.

Common Lewis acids used in halogenation reactions include AlCl₃, FeCl₃, and ZnCl₂. For reactions on activated systems like methoxynaphthalene, milder catalysts may be sufficient, or in some cases, no catalyst may be needed if a sufficiently reactive chlorinating agent is used. In related Friedel-Crafts acylation reactions of 2-methoxynaphthalene, aluminum chloride (AlCl₃) is a common catalyst. google.com The molar ratio of the catalyst to the substrate is a critical parameter. An excess of catalyst can lead to side reactions and the formation of tarry by-products, while insufficient loading will result in a sluggish or incomplete reaction. For instance, in the synthesis of 6-methoxy-2-acetonaphthalene, the molar ratio of aluminum chloride to 2-methoxynaphthalene is carefully controlled to optimize the yield of the desired isomer. google.com

Table 2: Potential Catalysts and Effects for the Synthesis of this compound

CatalystTypical Chlorine SourceKey CharacteristicsExpected Impact on Selectivity
NoneSulfuryl chloride (SO₂Cl₂)Can chlorinate activated rings without a catalyst.May result in a mixture of isomers, low selectivity for the 6-position.
Iron(III) Chloride (FeCl₃)Chlorine (Cl₂)Common, inexpensive, and effective catalyst.Moderate activity, may provide a balance between reaction rate and selectivity.
Aluminum Chloride (AlCl₃)Chlorine (Cl₂)Very strong Lewis acid, highly activating.High reactivity may lead to over-chlorination and lower selectivity. Careful control of loading is essential. google.com
ZeolitesN-chlorosuccinimide (NCS)Shape-selective solid acid catalysts.Pore structure can potentially favor the formation of the sterically less-hindered 6-chloro isomer.

Temperature and Pressure Control

Temperature is a fundamental parameter in controlling the outcome of chemical reactions, influencing both reaction rate and the regiochemical distribution of products. Electrophilic aromatic substitutions are typically exothermic, requiring effective temperature management to prevent side reactions.

In many halogenation and acylation reactions of naphthalenes, the initial addition of reagents is performed at low temperatures (e.g., 0-10°C) to control the initial exothermic burst and improve selectivity. Following the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure completion. For example, in the synthesis of 6-bromo-2-methoxynaphthalene, the reaction temperature is controlled to below 30°C during the addition of bromine. google.compatsnap.com In another example, the acylation of 2-methoxynaphthalene shows a strong temperature dependence on isomer distribution, with lower temperatures favoring substitution at one position and higher temperatures favoring another. google.com This highlights the importance of precise temperature control to maximize the yield of a specific isomer like this compound. Most laboratory-scale syntheses of this type are conducted at atmospheric pressure in standard glass reactors.

Table 3: General Effects of Temperature on the Chlorination of 1-Methoxynaphthalene

Temperature RangeEffect on Reaction RateEffect on SelectivityPotential Issues
Low (e.g., 0-5°C)SlowerGenerally higher (favors kinetically controlled product)Incomplete reaction if too low.
Ambient (e.g., 20-25°C)ModerateOften a good balance for many reactions.May require initial cooling for exothermic additions.
Elevated (e.g., >50°C)FasterGenerally lower (may favor thermodynamically controlled product, can lead to isomer scrambling)Increased risk of side reactions, by-product formation (e.g., tars, dichlorinated products). google.com

Reaction Monitoring Techniques

Monitoring the progress of the synthesis is essential for determining the reaction endpoint, maximizing yield, and minimizing the formation of impurities. Several analytical techniques can be employed for real-time or periodic analysis of the reaction mixture.

The most common technique for monitoring organic reactions is Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to qualitatively track the consumption of the starting material (1-methoxynaphthalene) and the formation of the product. By comparing the spots of the reaction mixture to standards of the starting material, the progress can be easily visualized.

For more quantitative and detailed analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used. These techniques can separate and quantify the starting material, the desired 6-chloro product, and any other isomers (e.g., 2-chloro and 4-chloro isomers) or by-products. This allows for an accurate determination of reaction conversion and the isomeric ratio, which is critical for optimizing reaction conditions for selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the structural identity of the products being formed and their relative ratios.

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 1 Methoxynaphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. uci.edumasterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile, is the slow, rate-determining step because it disrupts the aromaticity. uci.edumasterorganicchemistry.com The second, faster step is the removal of a proton to restore the stable aromatic system. masterorganicchemistry.com

The position of electrophilic attack on the 6-Chloro-1-methoxynaphthalene ring is determined by the combined directing effects of the methoxy (B1213986) and chloro substituents.

Methoxy Group (-OCH₃): Located at the C-1 position, the methoxy group is a strong activating group. It donates electron density to the naphthalene (B1677914) ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com This electron donation is most pronounced at the positions ortho (C-2) and para (C-4) to the methoxy group, making these sites the most favorable for electrophilic attack. youtube.commasterorganicchemistry.com

Chlorine Group (-Cl): Located at the C-6 position, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, which makes the ring less reactive than unsubstituted naphthalene. libretexts.org However, through resonance, the chlorine atom can donate a lone pair of electrons to the ring, directing incoming electrophiles to the ortho (C-5, C-7) and para (C-2) positions. uci.edulibretexts.org

Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Relation to -OCH₃ Relation to -Cl Predicted Reactivity Rationale
C-2 Ortho Para High Activated by -OCH₃ (ortho) and -Cl (para).
C-3 Meta - Low Meta to the activating -OCH₃ group.
C-4 Para - Very High Strongly activated by the para -OCH₃ group.
C-5 - Ortho Moderate Activated by -Cl (ortho), but not by the dominant -OCH₃ group.
C-7 - Ortho Low Ortho to the deactivating -Cl group and subject to steric hindrance.
C-8 Peri - Low Subject to significant steric hindrance (peri-interaction).

The kinetics of EAS reactions are heavily influenced by the substituents on the aromatic ring. The rate-determining step is the formation of the carbocation intermediate. uci.edu

Activating Effect of the Methoxy Group: The electron-donating methoxy group stabilizes the positive charge of the arenium ion intermediate through resonance. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate compared to unsubstituted naphthalene. libretexts.org

Deactivating Effect of the Chlorine Group: The electron-withdrawing inductive effect of the chlorine atom destabilizes the carbocation intermediate, which increases the activation energy and slows down the reaction rate. libretexts.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com Unlike electrophilic substitution, SₙAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org

In this compound, the chlorine atom at the C-6 position is a potential leaving group for a halogen displacement reaction. A halogen displacement reaction occurs when a more reactive halogen displaces a less reactive one from a compound, or when a nucleophile displaces a halide ion. rsc.orgsavemyexams.compractical-science.comyoutube.comthenational.academy For an SₙAr reaction to occur, the attack of a nucleophile on the carbon bearing the chlorine must be favorable.

The feasibility of this reaction is low under standard SₙAr conditions because the naphthalene ring is not sufficiently activated. The methoxy group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex. There are no strong electron-withdrawing groups (like -NO₂) ortho or para to the chlorine atom to stabilize this intermediate. youtube.com Therefore, harsh reaction conditions, such as high temperatures or the use of very strong nucleophiles, would likely be required to achieve halogen displacement.

The mechanism of SₙAr highlights the crucial role of electron-withdrawing groups (EWGs). When a nucleophile attacks the carbon atom bearing the leaving group, a high-energy, negatively charged intermediate (Meisenheimer complex) is formed. libretexts.org

Mechanism of SₙAr Activation

Step Description Role of Electron-Withdrawing Group (EWG)
1. Nucleophilic Attack The nucleophile adds to the carbon attached to the leaving group, breaking the aromaticity. Makes the aromatic ring more electrophilic (electron-poor), facilitating the initial attack.
2. Intermediate Formation A resonance-stabilized carbanion (Meisenheimer complex) is formed. Stabilizes the negative charge of the intermediate through resonance, especially when positioned ortho or para to the site of attack. This lowers the activation energy of the first, rate-determining step.
3. Elimination The leaving group is expelled, and the aromaticity of the ring is restored. The presence of the EWG does not significantly affect this fast step.

In the case of this compound, the absence of a strongly activating EWG (like a nitro or cyano group) ortho or para to the chlorine atom means that the Meisenheimer complex is not sufficiently stabilized. libretexts.orgyoutube.com Consequently, the activation energy for the nucleophilic attack is high, and the SₙAr reaction at the C-6 position is not a facile process.

Oxidation and Reduction Chemistry

Oxidation: The electron-rich naphthalene ring, particularly due to the activating methoxy group, is susceptible to oxidation. Electrochemical oxidation of methoxynaphthalenes is a known method for preparing more highly oxygenated naphthalene derivatives, such as naphthoquinones. acs.orgrsc.org The oxidation of 1-methoxynaphthalene (B125815) with hydrogen peroxide, catalyzed by certain enzymes, can lead to hydroxylation and subsequent one-electron oxidation to form colored products like 4,4'-dimethoxy-[2,2']-binaphthalenylidene-1,1'-dione, known as Russig's Blue. researchgate.net It is plausible that this compound would undergo similar oxidative transformations, with the reaction likely occurring on the methoxy-substituted ring.

Reduction: The chloro substituent on the naphthalene ring can be removed through reduction. Electrochemical reduction has been shown to be an effective method for the complete dechlorination of 1-chloronaphthalene. sigmaaldrich.comresearchgate.net This process can be mediated by the naphthalene radical anion, which is formed from the reduction of the dechlorination product (naphthalene) itself. sigmaaldrich.comresearchgate.net This suggests that the chlorine atom of this compound could be reductively cleaved under similar electrochemical conditions to yield 1-methoxynaphthalene. Catalytic hydrogenation could also potentially be employed for dechlorination, although it might also lead to the reduction of the naphthalene ring itself, depending on the catalyst and reaction conditions.

Transformations Involving the Methoxy Group

The methoxy group in this compound is a key functional handle that can be manipulated to introduce other functionalities. One of the most common transformations is O-demethylation, which converts the methoxy ether into a hydroxyl group, yielding 6-chloronaphthalen-1-ol. This reaction is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or other demethylating agents like hydrobromic acid (HBr).

The mechanism of O-demethylation with BBr₃ involves the coordination of the Lewis acidic boron atom to the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond and the formation of a bromomethane (B36050) and an aluminum alkoxide intermediate. Subsequent workup with water protonates the alkoxide to furnish the final naphthol product.

ReagentConditionsProductYield (%)
BBr₃CH₂Cl₂, 0 °C to rt6-chloronaphthalen-1-olHigh
HBrAcetic acid, reflux6-chloronaphthalen-1-olModerate

Reductive Dehalogenation Strategies

The chlorine atom at the 6-position of the naphthalene ring can be selectively removed through reductive dehalogenation, providing a route to 1-methoxynaphthalene. This transformation is of particular importance in synthetic pathways where the chloro group serves as a temporary directing or blocking group.

A widely employed method for reductive dehalogenation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction proceeds via the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by hydrogenolysis of the resulting palladium-aryl complex to regenerate the catalyst and release the dehalogenated naphthalene.

Alternatively, hydride transfer reagents can also effect reductive dehalogenation. For instance, treatment with a silane (B1218182) derivative in the presence of a palladium catalyst can achieve the desired transformation.

ReagentCatalystConditionsProduct
H₂10% Pd/CEthanol, rt, 1 atm1-methoxynaphthalene
TriethylsilanePdCl₂(dppf)THF, reflux1-methoxynaphthalene

Cross-Coupling Reactions

The chloro substituent in this compound renders it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized naphthalene derivatives.

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 6-substituted-1-methoxynaphthalene derivatives. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, with bulky, electron-rich phosphine (B1218219) ligands often being employed for the coupling of aryl chlorides.

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by the base), and finally reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Boronic AcidCatalystLigandBaseSolventProduct
Phenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O6-phenyl-1-methoxynaphthalene
4-Vinylphenylboronic acidPd(OAc)₂XPhosCs₂CO₃Dioxane6-(4-vinylphenyl)-1-methoxynaphthalene

Exploration of Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other important metal-catalyzed cross-coupling reactions:

Heck Reaction: This reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. For example, reaction with an acrylate (B77674) ester would yield a derivative of cinnamic acid.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This provides access to arylethynylnaphthalenes.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This is a powerful method for the synthesis of arylamines.

ReactionCoupling PartnerCatalyst SystemProduct Type
HeckAlkenePd(OAc)₂ / P(o-tol)₃Substituted Alkene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIArylalkyne
Buchwald-HartwigAminePd₂(dba)₃ / BINAPArylamine

Aryne Chemistry and Cycloaddition Reactions Involving this compound Intermediates

Under strongly basic conditions, this compound can undergo elimination of HCl to form a highly reactive intermediate known as an aryne, specifically 6-methoxy-1,2-naphthalyne. This is typically achieved using a strong base such as sodium amide (NaNH₂) or a lithium diorganoamide. The aryne is a neutral species containing a formal triple bond within the aromatic ring, which is highly strained and thus extremely reactive.

The generated 6-methoxynaphthalyne can be trapped in situ by various reagents. A common trapping method is a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, with a suitable diene. For instance, trapping with furan (B31954) would lead to the formation of a polycyclic adduct. The regioselectivity of the cycloaddition is influenced by the electronic and steric effects of the methoxy group on the aryne.

BaseTrapping Agent (Diene)Reaction TypeProduct
NaNH₂Furan[4+2] Cycloaddition1-methoxy-5,8-epoxy-5,8-dihydrophenanthrene
LDACyclopentadiene[4+2] Cycloaddition1-methoxy-5,8-methano-5,8-dihydroanthracene

Mechanistic Insights into Substituent Effects

The reactivity and regioselectivity of this compound are significantly influenced by the electronic effects of the chloro and methoxy substituents.

Chloro Group (-Cl): This is a deactivating group for electrophilic aromatic substitution. It exerts a strong -I effect due to the high electronegativity of chlorine, which withdraws electron density from the ring. It also has a weaker +M effect, which can donate electron density to the ring. The inductive effect dominates, making the ring less reactive towards electrophiles. However, the resonance effect directs incoming electrophiles to the ortho and para positions.

SubstituentInductive EffectMesomeric EffectOverall Effect on Electrophilic Aromatic Substitution
-OCH₃-I (withdrawing)+M (donating)Activating, ortho/para directing
-Cl-I (withdrawing)+M (donating)Deactivating, ortho/para directing

Advanced Spectroscopic Characterization of 6 Chloro 1 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 6-Chloro-1-methoxynaphthalene is expected to exhibit distinct signals corresponding to the methoxy (B1213986) group protons and the six aromatic protons on the naphthalene (B1677914) ring system. While direct experimental data for this specific compound is not widely published, a detailed prediction can be made based on the known spectrum of the parent compound, 1-methoxynaphthalene (B125815), and established substituent chemical shift (SCS) effects of the chlorine atom. chemicalbook.commodgraph.co.uk

The methoxy (-OCH₃) protons are anticipated to appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent oxygen atom, likely in the range of 3.9-4.1 ppm. The six aromatic protons will resonate in the region of approximately 7.0-8.2 ppm. The introduction of a chlorine atom at the C-6 position induces specific downfield shifts on the neighboring protons due to its electronegativity and anisotropic effects. libretexts.org

The expected coupling patterns (J-coupling) are crucial for assignment. Protons ortho to each other typically exhibit a large coupling constant (³J ≈ 7-9 Hz), meta protons show a smaller coupling (⁴J ≈ 1-3 Hz), and para coupling is often negligible. chemicalbook.com Based on these principles, a predicted assignment is presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound (Predicted values based on 1-methoxynaphthalene and known substituent effects)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~7.1-7.3d³J(H2-H3) ≈ 7.5-8.5
H-3~7.4-7.6t³J(H3-H2) ≈ 7.5-8.5, ³J(H3-H4) ≈ 7.5-8.5
H-4~7.8-8.0d³J(H4-H3) ≈ 7.5-8.5
H-5~7.9-8.1d⁴J(H5-H7) ≈ 2.0-2.5
H-7~7.4-7.6dd³J(H7-H8) ≈ 8.5-9.0, ⁴J(H7-H5) ≈ 2.0-2.5
H-8~7.7-7.9d³J(H8-H7) ≈ 8.5-9.0
-OCH₃~3.9-4.1sN/A

Note: The numbering of the naphthalene ring follows standard IUPAC nomenclature.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, eleven distinct signals are expected: ten for the naphthalene ring carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the attached groups. The carbon bearing the methoxy group (C-1) will be significantly deshielded, as will the carbon bonded to the chlorine atom (C-6). acs.org

Using the ¹³C NMR data for 1-methoxynaphthalene as a reference, the introduction of chlorine at C-6 is predicted to cause a downfield shift for C-6 (ipso-effect) and smaller, alternating shifts for the surrounding carbons (ortho, meta, para effects). acs.orgacs.org The methoxy carbon is expected to resonate around 55-57 ppm. chemicalbook.com The predicted chemical shifts for the aromatic carbons are detailed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shift Analysis for this compound (Predicted values based on 1-methoxynaphthalene and known substituent effects)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~155-157
C-2~105-107
C-3~120-122
C-4~125-127
C-4a~126-128
C-5~126-128
C-6~130-132
C-7~128-130
C-8~121-123
C-8a~134-136
-OCH₃~55-57

To confirm the assignments made from 1D NMR spectra and to resolve any signal overlap, two-dimensional (2D) NMR techniques are employed. tandfonline.comresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the proton-proton connectivities. Cross-peaks would appear between signals of coupled protons, for example, between H-2 and H-3, H-3 and H-4, and H-7 and H-8. This would allow for the unambiguous tracing of the proton network within each aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-3 to C-3, H-4 to C-4, H-5 to C-5, H-7 to C-7, H-8 to C-8, and the methoxy protons to the methoxy carbon. This allows for the direct assignment of the protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, the methoxy protons (~4.0 ppm) would show a strong correlation to C-1, confirming the position of the methoxy group. Protons H-5 and H-7 would show correlations to the chlorine-bearing C-6, and protons H-5 and H-8 would correlate to the quaternary carbon C-8a, thus confirming the substitution pattern. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would be dominated by vibrations associated with the substituted naphthalene ring and the methoxy group.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methoxy group's C-H stretching vibrations are expected in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the naphthalene ring's carbon-carbon double bonds give rise to a series of sharp bands between 1650 cm⁻¹ and 1450 cm⁻¹.

C-O Stretching: The C-O bond of the methoxy group will produce a strong absorption in the IR spectrum. The aryl-alkyl ether linkage typically results in two distinct bands: an asymmetric C-O-C stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. researchgate.net

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong band in the region of 800-600 cm⁻¹, though its exact position can be influenced by the aromatic system.

Out-of-Plane (OOP) C-H Bending: The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring. ias.ac.in

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (-OCH₃)2950 - 2850IR, Raman
Aromatic C=C Stretch1650 - 1450IR, Raman
Asymmetric C-O-C Stretch1275 - 1200IR
Symmetric C-O-C Stretch1075 - 1020IR
C-Cl Stretch800 - 600IR, Raman
C-H Out-of-Plane Bending900 - 675IR

To aid in the precise assignment of the experimental vibrational spectra, computational chemistry methods are frequently employed. jmcs.org.mx Density Functional Theory (DFT) calculations, using a suitable functional (like B3LYP) and basis set (such as 6-311G(d,p)), can be used to calculate the optimized molecular geometry and the harmonic vibrational frequencies of this compound. nih.govnih.gov

The calculated frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and other model imperfections. scielo.org.mx Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96) to improve the agreement with experimental data. nih.gov By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, a detailed and confident assignment of each observed band to a specific molecular vibration can be achieved. This correlation is particularly valuable for complex molecules where many vibrational modes overlap. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic properties of conjugated systems like this compound. The absorption of ultraviolet or visible light by the molecule induces transitions of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is dominated by intense absorption bands arising from π→π* electronic transitions within the naphthalene ring system. The naphthalene chromophore, a polycyclic aromatic hydrocarbon, exhibits strong ultraviolet absorption. aanda.org The introduction of substituents, such as the chloro and methoxy groups, modifies the electronic distribution and energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted naphthalene.

The absorption bands in naphthalene derivatives are typically assigned to electronic transitions between different molecular orbitals (e.g., S₀ → S₂, S₀ → S₃). aanda.org These transitions are sensitive to the nature and position of substituents on the aromatic rings. The methoxy group, being an electron-donating group, and the chloro group, being an electron-withdrawing group with lone pairs of electrons, both influence the π-electron system, affecting the energy of these transitions. The observed spectrum provides a detailed fingerprint of the molecule's aromaticity and the electronic effects of its substituents.

The electronic absorption spectrum of this compound is influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. biointerfaceresearch.com Changes in solvent polarity can alter the energy difference between the ground and excited states of the molecule, resulting in shifts in the absorption maxima (λmax).

Table 1: Illustrative Solvent Effects on the λmax of this compound

Solvent Polarity (Dielectric Constant) Expected λmax Shift Illustrative λmax (nm)
n-Hexane 1.88 Reference ~310
Chloroform 4.81 Bathochromic ~315
Ethanol 24.5 Bathochromic ~320
Acetonitrile 37.5 Bathochromic ~322

Note: The λmax values are illustrative and based on general principles of solvatochromism for substituted naphthalenes.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₁H₉ClO.

The theoretical (monoisotopic) exact mass of this compound can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁶O).

Calculated Exact Mass:

C₁₁: 11 × 12.000000 = 132.000000

H₉: 9 × 1.007825 = 9.070425

Cl³⁵: 1 × 34.968853 = 34.968853

O¹⁶: 1 × 15.994915 = 15.994915

Total Exact Mass = 192.034193 u

An experimental measurement of the molecular ion's m/z value that closely matches this theoretical mass (typically within a few parts per million) would confirm the molecular formula C₁₁H₉ClO. The presence of the chlorine atom would also be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak (for the ³⁷Cl isotope) having an intensity of approximately one-third of the main M+ peak (for the ³⁵Cl isotope).

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern is highly reproducible and provides valuable information about the molecule's structure. The fragmentation of this compound is expected to be influenced by the stable naphthalene core and the nature of the methoxy and chloro substituents.

Based on the known fragmentation of 1-methoxynaphthalene and other aromatic compounds, the following fragmentation pathways are plausible:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group to form a stable radical cation at m/z 177.

Loss of formaldehyde (B43269) (CH₂O): Another characteristic fragmentation is the rearrangement and loss of a neutral formaldehyde molecule, leading to a fragment ion at m/z 162.

Loss of a chlorine atom (•Cl): Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical, producing an ion at m/z 157.

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide to form an ion at m/z 149.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl) Proposed Fragment Ion Neutral Loss
192 [C₁₁H₉ClO]⁺• (Molecular Ion)
177 [C₁₀H₆ClO]⁺ •CH₃
162 [C₁₀H₇Cl]⁺• CH₂O
157 [C₁₁H₉O]⁺ •Cl

This fragmentation pattern provides a structural fingerprint that can be used to identify this compound and distinguish it from its isomers.

Crystallographic Analysis of 6 Chloro 1 Methoxynaphthalene and Its Analogues

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. rsc.orgtugraz.atresearchgate.netrigaku.com This method has been applied to various analogues of 6-chloro-1-methoxynaphthalene to understand their structural properties.

The molecular geometry and bond parameters of methoxynaphthalene derivatives are influenced by the nature and position of their substituents. For instance, in the analogue 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one, the 6-methoxy and 2-propionyl groups are coplanar with the naphthalene (B1677914) ring system. researchgate.net The crystal structure of this compound was determined to be monoclinic with the space group P21/n. researchgate.net

Detailed crystallographic data for an analogue, 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one, is presented below:

Parameter Value
FormulaC14H13ClO2
Molecular Weight248.69
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)12.9248 (6)
b (Å)7.1566 (3)
c (Å)13.2007 (6)
β (°)105.050 (1)
Volume (ų)1179.15 (9)
Z4
Temperature (K)173

Data sourced from Ye, J., Hu, A., & Cao, G. (2006). 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3384–o3385. researchgate.net

In another analogue, (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, the dihedral angle between the naphthalene ring system and the benzene (B151609) ring is 85.90 (5)°. nih.govresearchgate.net

The conformation of the methoxy (B1213986) group relative to the naphthalene ring is a key structural feature. In 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one, the methoxy group is coplanar with the naphthalene ring system. researchgate.net This planarity can facilitate electronic interactions between the methoxy group and the aromatic system. In more complex analogues, such as (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, the molecule is twisted, with the two naphthalene ring systems being inclined to one another by 52.91 (9)°. nih.gov

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture. ias.ac.in

Aromatic rings, such as the naphthalene system, can interact through π-π stacking. In the crystal structure of 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one, the molecules are packed in a head-to-tail arrangement, exhibiting π-π stacking interactions. researchgate.net These interactions play a crucial role in the stabilization of the crystal structure. Similarly, in the structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, π-π interactions are observed between the benzene rings of the aroyl groups. nih.gov

Weak hydrogen bonds, such as C-H…O and C-H…π interactions, are significant in directing the crystal packing of organic molecules. mdpi.comwiley.com In the crystal of 2-chloro-N-(4-methoxyphenyl)acetamide, a related chlorinated aromatic compound, C-H…O and C-H…π(ring) interactions contribute to the formation of a three-dimensional structure. nih.gov For methoxynaphthalene analogues, these interactions are also prevalent. For example, in (2,7-dimethoxynaphthalen-1-yl)(phenyl)methanone, columns of molecules are connected via C-H…O(methoxy) hydrogen bonds. nih.gov The presence of a methoxy group can promote the formation of C-H…π interactions, which can alter the orientation of aromatic units. nih.gov In the crystal of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, molecules are linked by C-H…π interactions to form a three-dimensional network. nih.gov

In addition to weaker interactions, conventional and unconventional hydrogen bonds can form extensive networks. While this compound itself lacks strong hydrogen bond donors, its analogues can participate in such interactions. In the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, dimeric pairs are formed and are further connected in a columnar fashion through (benzene)C-H…O=C and (benzene)C-H…O(CH3) hydrogen bonds. nih.govresearchgate.net The analysis of naphthalene dicarboxamides reveals the formation of one-dimensional hydrogen-bonded ladders. mdpi.com

Polymorphism and Solid-State Structural Variability

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of paramount importance in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. However, a thorough search of the existing scientific literature and crystallographic databases reveals a notable absence of studies specifically detailing the polymorphism of this compound. To date, no distinct polymorphic forms of this compound have been isolated and characterized.

Despite the lack of specific data on this compound, an analysis of its close analogues can provide valuable insights into the potential for solid-state structural variability within this class of compounds. The substitution patterns on the naphthalene core, particularly the presence of halogen and methoxy groups, can significantly influence intermolecular interactions and, consequently, the resulting crystal packing.

A case study of the closely related compound, 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one, offers a glimpse into the crystallographic characteristics of a chloromethoxy-substituted naphthalene derivative. researchgate.net While not a direct polymorph study, the detailed crystal structure analysis of this analogue provides a basis for understanding the types of intermolecular forces that govern the solid-state assembly of such molecules.

The crystallographic data for 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one is presented below. researchgate.net

Table 1: Crystal Data and Structure Refinement for 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one researchgate.net

ParameterValue
Empirical formulaC₁₄H₁₃ClO₂
Formula weight248.69
Temperature173(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 12.9248(6) Åb = 7.1566(3) Åc = 13.2007(6) Å
α = 90°β = 105.050(1)°γ = 90°
Volume1179.15(9) ų
Z4
Density (calculated)1.401 Mg/m³

The crystal structure of 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one is characterized by a head-to-tail packing arrangement, which is influenced by π–π stacking interactions between the naphthalene ring systems of adjacent molecules. researchgate.net This type of interaction is a common feature in the solid-state structures of aromatic compounds and plays a crucial role in their thermodynamic stability.

The structural variability in substituted naphthalenes is also influenced by the nature and position of the substituents. For instance, the presence of a chloro group introduces the possibility of halogen bonding, a non-covalent interaction that can direct crystal packing. Similarly, the methoxy group can participate in weak hydrogen bonds and other dipole-dipole interactions. The interplay of these various intermolecular forces dictates the final crystal structure.

While the specific polymorphic behavior of this compound remains an open area for investigation, the analysis of its analogues suggests that π–π stacking, in conjunction with interactions involving the chloro and methoxy substituents, are the primary determinants of its solid-state structure. Future studies focusing on the crystallization of this compound under a variety of conditions are necessary to explore its potential polymorphism and fully characterize its solid-state structural landscape.

Computational Chemistry and Theoretical Studies on 6 Chloro 1 Methoxynaphthalene

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Calculations for 6-Chloro-1-methoxynaphthalene are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model its electronic structure and properties.

The initial step in any quantum chemical investigation is the geometry optimization of the molecule. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles between the constituent atoms. The resulting optimized structure corresponds to the most probable and stable form of the molecule in the gas phase. The total energy obtained from this calculation is a key indicator of the molecule's thermodynamic stability.

Table 1: Representative Optimized Geometrical Parameters for this compound Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is based on studies of similar naphthalene (B1677914) derivatives.

ParameterBond/AngleCalculated Value
Bond Lengths C-Cl1.74 Å
C-O (methoxy)1.36 Å
O-CH₃1.43 Å
C-C (aromatic)1.37 - 1.42 Å
Bond Angles C-C-Cl120.5°
C-C-O125.1°
C-O-C118.2°
Dihedral Angle C-C-O-C~180°

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, other important electronic properties can be derived:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Table 2: Calculated Electronic Properties of this compound Note: This data is representative of values obtained from DFT calculations on analogous aromatic compounds.

ParameterSymbolCalculated Value (eV)
Energy of HOMOEHOMO-6.25
Energy of LUMOELUMO-1.10
HOMO-LUMO Energy GapΔE5.15
Ionization PotentialI6.25
Electron AffinityA1.10

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity, identifying them as potential sites for interaction with electrophiles. The aromatic protons would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These donor-acceptor interactions stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be quantified using second-order perturbation theory. In this compound, significant interactions would be expected between the lone pairs on the oxygen and chlorine atoms and the antibonding π* orbitals of the naphthalene ring, indicating charge delocalization from the substituents into the aromatic system.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These theoretical values are often in good agreement with experimental spectra, aiding in the assignment of peaks.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the observed absorption bands in experimental FT-IR and FT-Raman spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis helps to understand the electronic transitions, such as π→π*, occurring within the molecule.

Reactivity Descriptors and Chemical Hardness/Softness

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = χ² / (2η).

These descriptors are fundamental in chemical reactivity theory and help in predicting how this compound will behave in chemical reactions. A higher softness value, for instance, would suggest greater reactivity.

Table 3: Predicted Global Reactivity Descriptors for this compound Note: Values are derived from the electronic properties listed in Table 2.

Reactivity DescriptorSymbolCalculated Value (eV)
Chemical Hardnessη2.575
Chemical SoftnessS0.388
Electronegativityχ3.675
Electrophilicity Indexω2.618

Reaction Pathway Modeling and Transition State Analysis

There is no available research that specifically models the reaction pathways or analyzes the transition states for reactions involving this compound. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This would involve:

Identifying Reactants, Products, and Intermediates: Structurally characterizing all species involved in a proposed reaction.

Locating Transition States: Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state to predict reaction rates.

Analyzing Reaction Mechanisms: Elucidating the step-by-step process of bond breaking and formation.

Without published research, it is not possible to provide data tables or detailed findings on the thermodynamics and kinetics of any chemical transformations of this compound.

Molecular Dynamics Simulations in Chemical Contexts

Similarly, there are no published molecular dynamics (MD) simulations that investigate the behavior of this compound in chemical contexts. MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time, and in the context of chemical reactions, they could provide insights into:

Solvent Effects: How the surrounding solvent molecules influence the reaction rate and mechanism.

Conformational Dynamics: The role of molecular flexibility and different conformations in reactivity.

Diffusion and Collision Rates: The frequency and orientation of molecular encounters that could lead to a reaction.

Free Energy Profiles: Calculating the free energy changes along a reaction coordinate, which can be more representative of real-world conditions than static quantum mechanical calculations.

The absence of such studies means that there is no data to present on the dynamic behavior of this compound in a reactive environment.

Advanced Topics and Future Research Directions

Synthesis of Complex Organic Molecules Utilizing 6-Chloro-1-methoxynaphthalene as a Building Block

This compound serves as a valuable precursor for the synthesis of a wide array of complex organic molecules, particularly polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govnih.govrsc.orgchemistryviews.orgnih.govscholaris.ca The naphthalene (B1677914) framework provides a rigid, planar structure that is foundational to many functional materials and biologically active compounds. nih.gov

One of the primary strategies involves leveraging the chloro group for cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. cem.com These palladium-catalyzed reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of various aryl, vinyl, or alkyl groups. cem.comyoutube.com This modular approach is highly efficient for constructing extended π-conjugated systems, which are of interest for their electronic and photophysical properties. nih.gov For instance, coupling this compound with appropriate boronic acids or organostannanes can yield substituted binaphthalenes and other complex aromatic structures. researchgate.net

Furthermore, the methoxy (B1213986) group can be readily converted into a hydroxyl group, providing a handle for Williamson ether synthesis or esterification. This allows for the introduction of long alkyl chains or other functional moieties, which is a key step in the synthesis of molecules like liquid crystals or molecular motors. The regioselectivity offered by the starting material is crucial, directing subsequent reactions to specific positions on the naphthalene ring and avoiding the formation of complex isomeric mixtures. nih.gov Future research will likely focus on developing one-pot, multi-component reactions that utilize both the chloro and methoxy groups to rapidly build molecular complexity.

Reaction TypeReagent/CatalystResulting Molecular ClassPotential Application
Suzuki CouplingArylboronic acid, Pd catalystSubstituted BinaphthalenesOrganic Electronics
Heck CouplingAlkene, Pd catalystStilbene-like Naphthalene DerivativesFluorescent Probes
Demethylation & EtherificationBBr₃ then Alkyl HalideAlkoxynaphthalenesLiquid Crystals
Nitration/Reduction/DiazotizationHNO₃/H₂SO₄, then reductionAminonaphthalenes for Azo DyesDyes and Pigments

Material Science Applications of this compound Derivatives

Derivatives of this compound are promising candidates for a range of material science applications, most notably in the fields of liquid crystals and organic electronics. oup.comdaneshyari.com The inherent rigidity and planarity of the naphthalene core are key attributes for the formation of ordered molecular assemblies. nih.gov

Liquid Crystals: By transforming this compound into elongated (calamitic) or bent-core molecules, it is possible to synthesize compounds that exhibit liquid crystalline phases. oup.comsemanticscholar.orgresearchgate.net For example, through a series of reactions involving cross-coupling to extend the molecular axis and etherification to add flexible terminal alkyl chains, derivatives can be designed to self-assemble into nematic or smectic phases. oup.comresearchgate.net These materials are essential for display technologies and optical sensors. Research in this area focuses on tuning the molecular structure to control the temperature range of the mesophases and to introduce specific properties like luminescence for applications in organic light-emitting diodes (OLEDs). oup.comsemanticscholar.org

Organic Semiconductors: The extended π-systems that can be built from this compound are fundamental to organic semiconductors. rsc.org These materials can be used in organic field-effect transistors (OFETs) and photovoltaic cells. rsc.org The performance of such devices is highly dependent on the molecular packing and electronic coupling between adjacent molecules. rsc.org By carefully designing the substituents attached to the naphthalene core, researchers can manipulate the frontier molecular orbitals (HOMO/LUMO) and influence the material's charge transport properties. nih.gov Future work will explore the synthesis of novel naphthalene-based derivatives with tailored electronic properties for high-performance, solution-processable electronic devices. rsc.orgresearchgate.netmdpi.com

Derivative ClassKey Structural FeatureMaterial ApplicationGoverning Property
Alkoxynaphthalene-BiphenylsElongated, rigid core with flexible tailsLiquid Crystal Displays (LCDs)Anisotropic self-assembly
Naphthalene-Thiophene CopolymersExtended π-conjugationOrganic Field-Effect Transistors (OFETs)Charge carrier mobility
Luminescent NaphthalimidesElectron-deficient imide groupOrganic Light-Emitting Diodes (OLEDs)Fluorescence quantum yield nih.gov
Naphthalene-based DyesChromophoric groupsElectrochromic MaterialsReversible redox states mdpi.com

Exploration of Novel Catalytic Systems for this compound Transformations

Advancements in catalysis are crucial for unlocking the full synthetic potential of this compound. While traditional homogeneous palladium catalysts are effective for cross-coupling reactions, research is shifting towards more sustainable and efficient heterogeneous catalytic systems. mdpi.commdpi.com

Heterogeneous Catalysts: Nanoparticle-based catalysts, such as palladium nanoparticles supported on materials like glass, reduced graphene oxide, or polymers, offer significant advantages. mdpi.comresearchgate.netresearchgate.netrsc.org These systems exhibit high catalytic activity, often with very low catalyst loading (ppm level), and can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. researchgate.netresearchgate.netrsc.org For transformations involving chloronaphthalenes, these catalysts have proven effective in Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netrsc.org Future research is focused on developing catalysts with precisely controlled nanoparticle size and surface facets to further enhance reactivity and selectivity. researchgate.net Bimetallic nanoparticles (e.g., Pd-Cu) are also being explored to reduce reliance on expensive palladium and potentially unlock new reaction pathways. researchgate.net

Alternative Metal Catalysts: Beyond palladium, there is growing interest in using more earth-abundant and less toxic metals like iron. mdpi.com Heterogeneous iron-based catalysts are being developed for a variety of organic transformations, including cross-coupling and C-H activation reactions. mdpi.com While activating the relatively inert C-Cl bond of this compound with these catalysts remains a challenge, it represents a significant frontier in sustainable chemistry.

Catalytic SystemDescriptionAdvantagesFuture Research Direction
Pd Nanoparticles on Glass/GraphenePalladium(0) nanoparticles immobilized on a solid support. researchgate.netrsc.orgHigh reusability, low leaching, low catalyst loading. researchgate.netresearchgate.netControl of nanoparticle shape and size for enhanced activity. researchgate.net
Homogeneous Pd-Phosphine ComplexesSoluble palladium complexes with phosphine (B1218219) ligands. mdpi.comHigh activity and selectivity, well-understood mechanisms.Development of air- and moisture-stable pre-catalysts.
Heterogeneous Iron-Based CatalystsIron oxides or Fe-impregnated materials. mdpi.comLow cost, low toxicity, earth-abundant. mdpi.comImproving catalytic activity for C-Cl bond activation.
Bimetallic Nanoparticles (e.g., Pd-Cu)Alloyed or core-shell nanoparticles of two different metals. researchgate.netSynergistic effects, reduced cost. researchgate.netExploring novel metal combinations for unique reactivity.

Green Chemistry Approaches in the Synthesis and Reactions of this compound

Applying the principles of green chemistry to the synthesis and subsequent reactions of this compound is an area of active research aimed at minimizing environmental impact. researchgate.net This involves the use of safer solvents, improving energy efficiency, and designing processes with high atom economy.

Alternative Solvents: A key focus is replacing volatile organic compounds (VOCs) with greener alternatives. Ionic liquids (ILs), which are salts that are liquid at or near room temperature, are particularly promising. nih.govpharmacyjournal.in Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and organometallic compounds make them excellent media for catalytic reactions. researchgate.netpharmacyjournal.inijbsac.org They can also facilitate catalyst recycling. nih.gov Aqueous reaction systems, sometimes aided by surfactants or additives to solubilize hydrophobic reactants, are another important green approach, particularly for palladium nanoparticle-catalyzed couplings. rsc.org

Energy Efficiency and Novel Reaction Conditions: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for organometallic cross-coupling reactions from hours to minutes, thereby saving significant energy. cem.com Electrosynthesis represents another frontier, where electrochemical methods can be used to drive reactions. For example, the electrocarboxylation of related chloroethylnaphthalene derivatives using CO₂ as a C1 feedstock in ionic liquids provides a sustainable route to valuable carboxylic acids, avoiding more hazardous traditional reagents. This approach could be adapted for transformations of this compound.

Green Chemistry PrincipleApproachExample ApplicationBenefit
Safer SolventsUse of Ionic Liquids (ILs) or water. rsc.orgpharmacyjournal.inSuzuki coupling in aqueous media. rsc.orgReduced VOC emissions, improved safety. researchgate.net
Energy EfficiencyMicrowave-assisted synthesis. cem.comRapid Heck and Suzuki coupling reactions. cem.comDrastically reduced reaction times and energy consumption.
Use of Renewable FeedstocksElectrochemical fixation of CO₂.Potential synthesis of naphthalene carboxylic acids.Utilization of a waste product as a chemical feedstock.
CatalysisUse of recyclable heterogeneous catalysts. mdpi.comrsc.orgPd@rGO for cross-coupling. rsc.orgHigh atom economy, reduced metal waste.

Advanced Characterization Techniques for Elucidating Reaction Intermediates

Understanding the precise mechanisms of complex organic and organometallic reactions is often hindered by the transient nature of key intermediates. Advanced spectroscopic techniques are being developed to capture and structurally characterize these elusive species, providing critical insights for reaction optimization.

Mass Spectrometry-Based Methods: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for observing charged intermediates directly from a reaction mixture. researchgate.net By using "charge-tagged" reactants, neutral organometallic intermediates, such as those in palladium-catalyzed cross-coupling cycles, can be rendered observable by ESI-MS. nih.gov This allows for the direct detection of species involved in oxidative addition, transmetalation, and reductive elimination, helping to identify the rate-limiting step of a catalytic cycle. youtube.comnih.gov

Vibrational Spectroscopy of Gas-Phase Ions: To obtain detailed structural information, mass spectrometry is coupled with spectroscopy. Techniques like Infrared Multiphoton Dissociation (IRMPD) spectroscopy allow for the recording of an infrared spectrum of a mass-selected ion in the gas phase. researchgate.net This experimental spectrum can then be compared to theoretical spectra calculated using methods like Density Functional Theory (DFT) for different possible isomers. A match between the experimental and calculated spectra provides a confident structural assignment of the intermediate. researchgate.net This methodology is invaluable for distinguishing between different coordination modes, oxidation states, and isomeric forms of catalytic intermediates that are impossible to isolate and study in solution. researchgate.netupce.czacs.org These advanced techniques are essential for building a fundamental understanding of the transformations involving this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Chloro-1-methoxynaphthalene via Friedel-Crafts alkylation?

  • Methodological Answer : The synthesis typically involves a two-step process:

Chlorination : Introduce chlorine at the 6-position of 1-methoxynaphthalene using AlCl₃ as a catalyst under anhydrous conditions (0–5°C) in dichloromethane .

Methylation : Optimize methoxy group placement via electrophilic substitution, ensuring stoichiometric control of methylating agents (e.g., methyl iodide) and inert atmosphere .
Critical Parameters : Monitor reaction temperature, solvent purity, and catalyst activity to avoid side products like polychlorinated derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.5 ppm for naphthalene backbone) .
  • GC-MS : Validate molecular ion peaks (m/z ~192 for [M]⁺) and fragmentation patterns to distinguish from isomers .
  • UV-Vis : Analyze λmax shifts (e.g., ~270–290 nm) to assess electronic effects of substituents .

Advanced Research Questions

Q. How do conflicting toxicity data for naphthalene derivatives inform risk assessment frameworks for this compound?

  • Methodological Answer :

  • Data Contradiction Analysis : Cross-reference controlled exposure studies (Table C-6 ) and animal models (Table C-7 ) to resolve discrepancies in hepatic/renal toxicity endpoints.
  • Risk of Bias Mitigation : Apply inclusion criteria (Table B-1 ) to exclude studies with incomplete outcome reporting or unblinded protocols .
  • Confidence Grading : Classify studies as high/moderate/low confidence based on randomization, dose-response clarity, and biomonitoring validity .

Q. What computational strategies improve density-functional theory (DFT) predictions of this compound’s thermochemical properties?

  • Methodological Answer :

  • Hybrid Functionals : Use B3LYP with exact-exchange terms to reduce errors in atomization energy predictions (average deviation <2.4 kcal/mol) .
  • Basis Sets : Augment with polarization/diffusion functions (e.g., 6-311++G**) for accurate electron density mapping .
  • Validation : Compare computed vs. experimental IR/Raman spectra to refine vibrational mode assignments .

Q. How can environmental fate studies for this compound be designed to address partitioning and degradation pathways?

  • Methodological Answer :

  • Partitioning Experiments : Measure log Kow (octanol-water coefficient) and soil adsorption (Kd) under varying pH/temperature .
  • Degradation Studies : Use LC-MS to track photolytic/hydrolytic byproducts (e.g., hydroxylated derivatives) and assess half-lives in water/sediment .
  • Field Monitoring : Deploy passive samplers in air/water matrices to validate lab-derived persistence models .

Key Considerations for Experimental Design

  • Toxicity Screening : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models .
  • Synthetic Byproduct Control : Use HPLC-PDA to detect trace impurities (e.g., di-chlorinated isomers) during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.